

A Technical Guide to the Physical Properties of Dideuteriomethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B124363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD_2O), also known as formaldehyde- d_2 , is the deuterated isotopologue of formaldehyde (CH_2O).^{[1][2]} As the simplest deuterated aldehyde, it serves as an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as heavy, leads to measurable changes in reaction rates.^[1] This phenomenon allows researchers to elucidate complex reaction mechanisms, probe rate-determining steps, and understand enzymatic pathways.^[1]

In addition to mechanistic studies, **dideuteriomethanone** is widely used in advanced analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex spectra.^[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling the precise relative quantification of proteins and other biomolecules in complex samples—a technique critical in proteomics and drug discovery.^{[1][3]} This guide provides an in-depth overview of the core physical, spectroscopic, and chemical properties of **dideuteriomethanone**, along with experimental protocols for its synthesis and characterization.

Core Physical Properties

Pure **dideuteriomethanone** is a colorless gas at room temperature, analogous to its non-deuterated counterpart.^{[2][4][5]} It polymerizes readily and is therefore commonly handled as a solution, typically ~20% (w/w) in deuterium oxide (D₂O).^{[2][3][4][5][6]} The physical properties of the pure compound are summarized below. Values for boiling and melting points are for standard formaldehyde (CH₂O) and serve as a close approximation, as specific experimental values for pure CD₂O are not readily available.

Property	Value	Source(s)
IUPAC Name	Dideuteriomethanone	[2]
Synonyms	Formaldehyde-d ₂ , (² H ₂)Formaldehyde, CD ₂ O	[2][4][6]
CAS Number	1664-98-8	[1][2][4][5][6]
Molecular Formula	CD ₂ O	[4][6]
Average Molecular Weight	32.04 g/mol	[3][5][6][7]
Monoisotopic / Exact Mass	32.023118 Da	[1][2][4]
Boiling Point (as H ₂ CO)	-19 °C (-2 °F; 254 K) at 760 mmHg	[4][5]
Melting Point (as H ₂ CO)	-92 °C (-134 °F; 181 K)	[2][4][5]
Vapor Pressure	3460 mmHg at 25 °C	[7]
Flash Point	> 110 °C (> 230 °F)	[5]
Solubility	Sparingly soluble in water; slightly soluble in methanol.	[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of **dideuteriomethanone**.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of **dideuteriomethanone** by providing a highly accurate mass-to-charge (m/z) value for its molecular ion.^[1] It is the primary method used to verify its isotopic purity and distinguish it from impurities or other isotopologues.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the local environment of nuclei.

- ^{13}C NMR:** The carbon atom in **dideuteriomethanone** is highly informative. The carbonyl carbon typically resonates in the downfield region of the spectrum (170-220 ppm).^[1] Due to spin-spin coupling with the two directly attached deuterium nuclei (spin, $I=1$), the carbon signal is split into a quintet (a five-line pattern), according to the $2nI+1$ rule.^[1] The one-bond carbon-deuterium coupling constant ($^1J_{\text{C-D}}$) is typically in the range of 20-30 Hz.^[1]
- ^2H NMR:** Deuterium NMR provides a direct method to observe the deuterium nuclei, showing a characteristic signal for the CD_2 group.^[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful deuteration. The fundamental vibrational modes for **dideuteriomethanone** have been identified as follows.^[8]

Vibrational Mode	Assignment	Frequency (cm^{-1})
ν_1	Symmetric CD_2 Stretch	2056.4
ν_2	$\text{C}=\text{O}$ Stretch	1700.0
ν_3	Asymmetric CD_2 Stretch	2160.3
ν_4	CD_2 Scissoring (Bend)	1106.4
ν_5	CD_2 Rocking	990.2
ν_6	Out-of-Plane Bend	938.0

Experimental Protocols

Synthesis of Dideuteriomethanone via Methylene-d₂ Diacetate

A robust, molar-scale synthesis of **dideuteriomethanone** with high isotopic enrichment (>98%) has been developed from deuterated methylene bromide.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Synthesis of Methylene-d₂ Diacetate

- A mixture of methylene-d₂ bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.[\[3\]](#)
- The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by GC or TLC).
- Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.
- The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic anhydride.[\[3\]](#)
- The product, methylene-d₂ diacetate, is collected as a fraction at 61-63 °C. The deuterium content can be verified by NMR analysis.[\[3\]](#)

Step 2: Hydrolysis to **Dideuteriomethanone**

- The purified methylene-d₂ diacetate is subjected to rapid hydrolysis.
- The hydrolysis yields a concentrated solution of **dideuteriomethanone**.[\[3\]](#)
- This solution contains only volatile components. Evaporation to dryness yields pure, polymeric **dideuteriomethanone** (paraformaldehyde-d₂).[\[3\]](#)

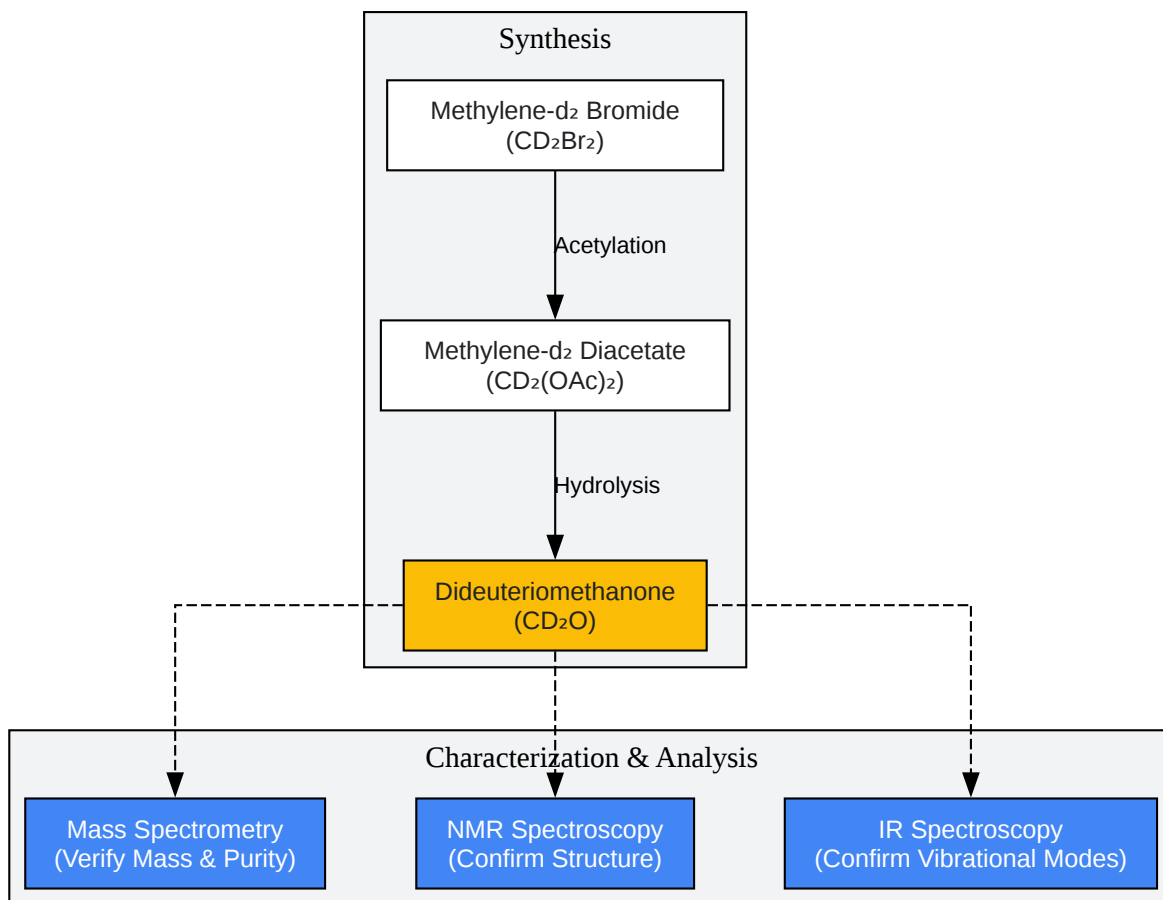
In Situ Generation of Dideuteriomethanone

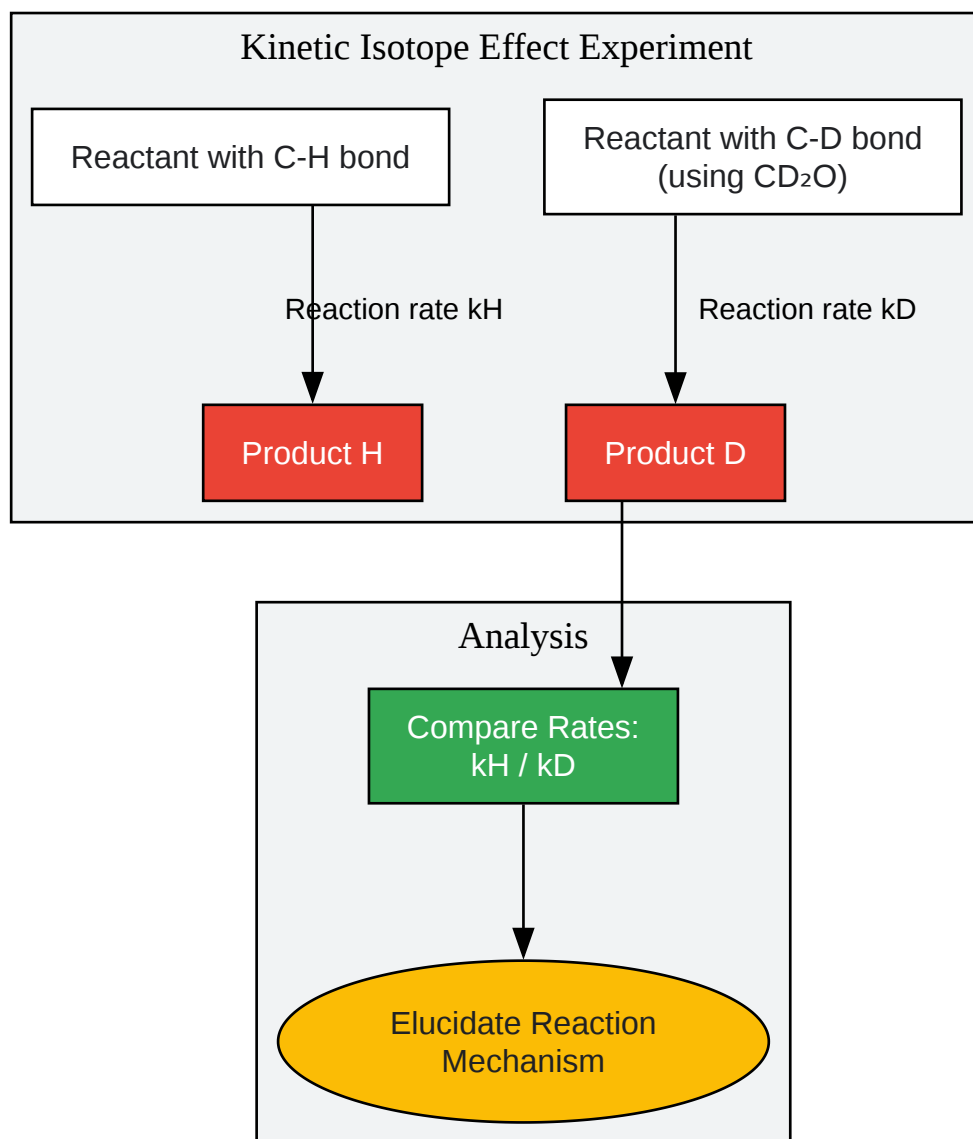
For applications requiring the direct use of monomeric formaldehyde-d₂ in solution, an in situ generation method can be employed.[\[11\]](#)

- To a reaction vessel containing the substrate in DMSO-d₆, add cesium carbonate (Cs₂CO₃) and 4Å molecular sieves.
- Add bromine (Br₂) to the mixture.
- The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period sufficient to generate **dideuteriomethanone** from the deuterated solvent.[\[11\]](#)
- The generated CD₂O is then available to react directly with the substrate in the vessel.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **dideuteriomethanone** and its application in mechanistic studies.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formaldehyde | H_2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. General description, Miljøstyrelsen [www2.mst.dk]
- 3. cdnsiencepub.com [cdnsiencepub.com]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. ICSC 0695 - FORMALDEHYDE (37% SOLUTION, methanol free) [inchem.org]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsiencepub.com [cdnsiencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Dideuteriomethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124363#what-are-the-physical-properties-of-dideuteriomethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com